molecular formula C9H13N5O B12457121 2-(7H-purin-6-ylamino)butan-1-ol

2-(7H-purin-6-ylamino)butan-1-ol

Katalognummer: B12457121
Molekulargewicht: 207.23 g/mol
InChI-Schlüssel: UTQXEQJBSOKWOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(7H-purin-6-ylamino)butan-1-ol is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a purine ring system attached to a butanol side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7H-purin-6-ylamino)butan-1-ol typically involves the reaction of a purine derivative with a butanol derivative under specific conditions. One common method involves the use of (S)-(+)-2-Amino-1-butanol as a starting material, which is then reacted with a purine derivative to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(7H-purin-6-ylamino)butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted purine derivatives.

Wirkmechanismus

The mechanism of action of 2-(7H-purin-6-ylamino)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The purine ring system allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

2-(7H-purin-6-ylamino)butan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for distinct interactions with molecular targets and unique chemical reactivity.

Eigenschaften

Molekularformel

C9H13N5O

Molekulargewicht

207.23 g/mol

IUPAC-Name

2-(7H-purin-6-ylamino)butan-1-ol

InChI

InChI=1S/C9H13N5O/c1-2-6(3-15)14-9-7-8(11-4-10-7)12-5-13-9/h4-6,15H,2-3H2,1H3,(H2,10,11,12,13,14)

InChI-Schlüssel

UTQXEQJBSOKWOJ-UHFFFAOYSA-N

Kanonische SMILES

CCC(CO)NC1=NC=NC2=C1NC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.